Cas no 914225-58-4 (4-Bromo-3-chloro-5-(trifluoromethyl)aniline)

4-ブロモ-3-クロロ-5-(トリフルオロメチル)アニリンは、ハロゲン化アニリンの一種であり、有機合成において重要な中間体として利用されます。分子内にブロモ(Br)、クロロ(Cl)、トリフルオロメチル(CF3)基を有するため、高い反応性と選択性を示します。特に医薬品や農薬の合成において、多様な官能基導入が可能な点が特徴です。また、芳香環上の置換基配置により、電子求引性や立体効果を精密に制御できる利点があります。この化合物は、高純度で安定性に優れており、複雑な有機分子構築の際に有用です。

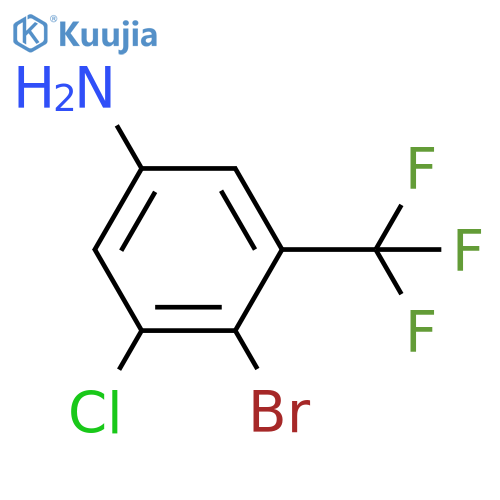

914225-58-4 structure

商品名:4-Bromo-3-chloro-5-(trifluoromethyl)aniline

CAS番号:914225-58-4

MF:C7H4BrClF3N

メガワット:274.465570449829

MDL:MFCD09033154

CID:1089903

PubChem ID:29934845

4-Bromo-3-chloro-5-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-chloro-5-(trifluoromethyl)aniline

- 4-bromo-3-chloro-5-(trifluoromethyl)Benzenamine

- 4-Bromo-3-chloro-5-(trifluoromethyl)benzenamine (ACI)

- EN300-7408826

- DTXSID70652292

- DB-079022

- Z1269108906

- SCHEMBL15556074

- 914225-58-4

- AKOS015964865

- CS-0035634

- AS-33013

- MFCD09033154

-

- MDL: MFCD09033154

- インチ: 1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2

- InChIKey: WBGPOJPMDVJESG-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(Br)=C(Cl)C=C(N)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 272.91677g/mol

- どういたいしつりょう: 272.91677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26Ų

4-Bromo-3-chloro-5-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB291236-250 mg |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |

914225-58-4 | 250mg |

€81.90 | 2023-04-26 | ||

| 1PlusChem | 1P00GS6O-250mg |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline |

914225-58-4 | 98+% | 250mg |

$7.00 | 2025-02-27 | |

| Ambeed | A499777-5g |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline |

914225-58-4 | 98+% | 5g |

$100.0 | 2024-04-16 | |

| 1PlusChem | 1P00GS6O-1g |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline |

914225-58-4 | 98+% | 1g |

$19.00 | 2025-02-27 | |

| abcr | AB291236-5g |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |

914225-58-4 | 5g |

€213.00 | 2025-02-15 | ||

| Aaron | AR00GSF0-5g |

4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |

914225-58-4 | 96% | 5g |

$59.00 | 2025-01-24 | |

| 1PlusChem | 1P00GS6O-5g |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline |

914225-58-4 | 98+% | 5g |

$72.00 | 2025-02-27 | |

| eNovation Chemicals LLC | D767699-250mg |

4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |

914225-58-4 | 95% | 250mg |

$55 | 2025-02-19 | |

| abcr | AB291236-1 g |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline; . |

914225-58-4 | 1g |

€107.20 | 2023-04-26 | ||

| eNovation Chemicals LLC | D767699-5g |

4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE |

914225-58-4 | 95% | 5g |

$110 | 2024-06-06 |

4-Bromo-3-chloro-5-(trifluoromethyl)aniline 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

914225-58-4 (4-Bromo-3-chloro-5-(trifluoromethyl)aniline) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬